molecular formula C13H16N2O3 B5016635 N-(2-phenoxyethyl)-N'-prop-2-enyloxamide

N-(2-phenoxyethyl)-N'-prop-2-enyloxamide

Cat. No.: B5016635
M. Wt: 248.28 g/mol
InChI Key: KRCUEEOZTSUQJT-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyethyl group and a prop-2-enyloxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide typically involves the reaction of 2-phenoxyethanol with prop-2-enyloxamide under specific conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically around 90°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH₄).

    Substitution: Substitution reactions can occur at the phenoxyethyl or prop-2-enyloxamide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenoxyethyl)-N'-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-8-14-12(16)13(17)15-9-10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCUEEOZTSUQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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